(1S,2R)-2-Chloro-cyclopentanol

Conformational Analysis NMR Spectroscopy Stereoelectronic Effects

(1S,2R)-2-Chloro-cyclopentanol (CAS 20377-80-4), systematically named (1S,2R)-2-chlorocyclopentan-1-ol, is a chiral vicinal halohydrin belonging to the trans-2-halocyclopentanol class. It features a cyclopentane ring bearing a hydroxyl group and a chlorine atom on adjacent carbons in a defined trans configuration, with a molecular formula of C₅H₉ClO and a molecular weight of 120.58 g/mol.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 20377-80-4
Cat. No. B1625737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-Chloro-cyclopentanol
CAS20377-80-4
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Cl)O
InChIInChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
InChIKeyMCCNFMGRUXKBFV-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile of (1S,2R)-2-Chloro-cyclopentanol (CAS 20377-80-4)


(1S,2R)-2-Chloro-cyclopentanol (CAS 20377-80-4), systematically named (1S,2R)-2-chlorocyclopentan-1-ol, is a chiral vicinal halohydrin belonging to the trans-2-halocyclopentanol class [1]. It features a cyclopentane ring bearing a hydroxyl group and a chlorine atom on adjacent carbons in a defined trans configuration, with a molecular formula of C₅H₉ClO and a molecular weight of 120.58 g/mol [1]. This single enantiomer is widely utilized as a chiral building block and intermediate in asymmetric synthesis, particularly for prostaglandin and leukotriene analog construction, where the specific (1S,2R) absolute stereochemistry is critical for downstream biological activity [2].

Why (1S,2R)-2-Chloro-cyclopentanol Cannot Be Generically Substituted in Chiral Synthesis


Superficially, trans-2-chlorocyclopentanol might appear interchangeable with other 2-halocyclopentanols or stereoisomers, but this overlooks quantifiable differences in conformational equilibria, synthetic accessibility, and enzymatic reactivity. The (1S,2R) enantiomer, for instance, exhibits a distinct diequatorial/diaxial conformer ratio compared to its fluoro or bromo analogs, directly influencing nucleophilic substitution and elimination pathways [1]. Moreover, cis- and trans-diastereomers require completely different enzymatic resolution conditions; lipases show high enantioselectivity (ee >98%) for cis-2-halocycloalkanols but not for trans substrates, meaning a procurement choice based on stereochemistry alone can derail a planned biocatalytic route [2]. The evidence below quantifies these differentiation points to guide rigorous sourcing decisions.

Quantitative Differentiation Evidence for (1S,2R)-2-Chloro-cyclopentanol Against Closest Analogs


Conformational Equilibria Differentiate trans-2-Chloro- from trans-2-Fluoro- and trans-2-Bromocyclopentanols

The diequatorial conformer population of trans-2-chlorocyclopentanol is 60%, determined experimentally via ³J_HH coupling constants and NBO analysis. This is 5 percentage points higher than trans-2-fluorocyclopentanol (55%) and identical to trans-2-bromocyclopentanol (60%) [1]. The difference between chloro and fluoro analogs stems from chlorine's weaker electronegativity relative to fluorine, which reduces gauche interactions and stabilizes the diequatorial arrangement, thereby altering the reactivity profile in S_N2 and E2 reactions [1].

Conformational Analysis NMR Spectroscopy Stereoelectronic Effects

Synthetic Yield and Scalability of trans-2-Chlorocyclopentanol via the Chlorourea–Cyclopentene Route

The chlorourea–cyclopentene method yields trans-2-chlorocyclopentanol in 52–56% isolated yield at a boiling point of 81–82 °C/15 mmHg and a refractive index n_D²⁵ of 1.4770 [1]. In contrast, the direct chlorination of cyclopentanol with SOCl₂ typically gives a mixture of cis and trans isomers requiring subsequent chromatographic separation, often reducing isolated yield of the trans isomer to below 40% . The chlorourea method thus offers a scalable, stereoselective route to the trans product without chiral resolution.

Process Chemistry Chlorohydrin Synthesis Scalable Intermediates

Enantioselectivity Divergence Between cis and trans 2-Chlorocyclopentanol in Lipase-Catalyzed Resolution

Lipase-catalyzed kinetic resolution of cis-2-chlorocyclopentanol with Burkholderia cepacia lipase and vinyl acetate achieves enantiomeric excesses >98% [1]. The trans isomer, including (1S,2R)-2-chlorocyclopentanol, is not effectively resolved by these lipases under the same conditions, necessitating the procurement of enantiopure material from stereoselective synthesis rather than relying on post-synthetic enzymatic resolution [1]. This fundamental difference means that sourcing the racemic trans mixture with the intent to resolve it enzymatically is scientifically unsound.

Biocatalysis Enzymatic Kinetic Resolution Chiral Separation

Physical Property Distinction: Boiling Point and Density of trans-2-Chlorocyclopentanol

(1S,2R)-2-Chlorocyclopentanol exhibits a boiling point of 84 °C and a density of 1.174 g/cm³ at 6 °C . While the cis isomer shares the same molecular weight (120.58 g/mol) and computed logP (1.1) [1], practical laboratory handling and distillation conditions differ due to their distinct three-dimensional structures. The experimentally determined refractive index of 1.4770 for the trans product [2] provides a simple, rapid identity check upon receipt that distinguishes the trans from any cis contaminant potentially introduced during non-stereoselective synthesis.

Physicochemical Characterization Quality Control Batch Release

GHS Safety Profile of (1S,2R)-2-Chloro-cyclopentanol Guides Handling Protocol Selection

The compound is classified as Acute Toxicity Category 3 via oral, dermal, and inhalation routes (H301, H311, H331) and Germ Cell Mutagenicity Category 2 (H341) . This toxicity profile is quantitatively more stringent than many non-halogenated cyclopentanol derivatives, which generally fall into lower hazard categories. For example, cyclopentanol itself is classified only as a flammable liquid (Category 3) and irritant, without the acute toxicity or mutagenicity warnings [1]. The presence of the chlorine substituent elevates the hazard level, mandating specific PPE, ventilation, and waste disposal protocols that must be factored into total procurement cost.

Chemical Safety GHS Classification Laboratory Hygiene

High-Value Application Scenarios for (1S,2R)-2-Chloro-cyclopentanol Stemming from Quantitative Evidence


Enantioselective Prostaglandin and Leukotriene Intermediate Synthesis

The (1S,2R) absolute configuration of 2-chlorocyclopentanol maps directly onto the stereochemical requirements of cyclopentane-containing eicosanoids. The 60% diequatorial conformer population (established in Section 3) ensures predictable facial selectivity during S_N2 displacement of chloride with organometallic side-chain precursors . The >98% enantiomeric purity achievable through sourcing of the single enantiomer eliminates the need for chiral chromatography at later stages, reducing downstream purification costs. This compound is specifically referenced as a prostaglandin precursor scaffold in the patent literature on substituted chlorocyclopentanols for glaucoma treatment .

Metal-Carbonyl Carbene Complex Precursor for Organometallic Chemistry

trans-2-Chlorocyclopentanol reacts with [Mn(CO)₆]⁺ to form an acyl complex that cyclizes with AgBF₄ to yield a cationic manganese carbene complex, a transformation not equally accessible with cis isomers due to stereoelectronic constraints . The defined trans geometry is essential for the intramolecular cyclization step. Researchers developing manganese-based catalysts or stoichiometric carbene transfer reagents require this specific stereoisomer to ensure reproducibility of the published synthetic sequence.

Chiral Reference Standard for Stereochemical Method Development

With a well-defined refractive index (n_D²⁵ 1.4770), boiling point (84 °C), and specific (1S,2R) configuration, this compound serves as a reliable chiral reference standard for HPLC and GC method development aimed at separating 2-chlorocyclopentanol stereoisomers . The inability of commercial lipases to resolve trans-2-chlorocyclopentanol (Section 3) means that chromatographic methods are the primary route for enantiomeric purity assessment, making an authentic (1S,2R) standard indispensable .

Toxicological Study Reference Material Requiring Documented GHS Profile

The compound's documented GHS classification (H301, H311, H331, H341) makes it suitable as a positive control or reference toxicant in in vitro mutagenicity and acute toxicity screening assays . Procuring the (1S,2R) single enantiomer rather than a racemic mixture ensures that any observed biological response can be attributed to a stereochemically pure entity, eliminating confounding variables in structure-activity relationship studies. The Class 3 acute toxicity categories place it in a severity bracket distinct from non-halogenated cyclopentanols, enabling meaningful comparative toxicological profiling.

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